6alpha-Hydroxypaclitaxel

Metabolite pharmacology Cytotoxicity Anticancer agent detoxification

6α-Hydroxypaclitaxel is the principal CYP2C8-dependent human metabolite of paclitaxel—analytically and functionally distinct from 3′-p-hydroxypaclitaxel (CYP3A4-derived). Generic substitution invalidates PK models and drug-drug interaction studies. This certified reference standard is mandatory for LC-MS/MS method validation (0.87–870 ng/mL linearity, 89% SPE recovery) and CYP2C8 phenotyping in human liver microsomes. It is uniquely human—not formed in rat, pig, or minipig—and thus irreplaceable for translational pharmacology, pharmacogenetic investigations, and clinical therapeutic drug monitoring. Procure to ensure human-relevant metabolic data integrity.

Molecular Formula C47H51NO15
Molecular Weight 869.9 g/mol
CAS No. 153212-75-0
Cat. No. B021224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxypaclitaxel
CAS153212-75-0
Synonyms6-hydroxy-taxol
6-hydroxypaclitaxel
6-hydroxytaxol
6alpha-hydroxypaclitaxel
6alpha-hydroxytaxol
Molecular FormulaC47H51NO15
Molecular Weight869.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1
InChIKeyNDCWHEDPSFRTDA-FJMWQILYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

6alpha-Hydroxypaclitaxel (CAS 153212-75-0): Principal Human Metabolite of Paclitaxel for Pharmacokinetic and Metabolic Pathway Analysis


6alpha-Hydroxypaclitaxel (6α-OHP; CAS 153212-75-0) is a taxane diterpenoid metabolite formed by the hydroxylation of the anticancer agent paclitaxel at the 6α-position [1]. As the principal human metabolite of paclitaxel, generated primarily via cytochrome P450 isoform CYP2C8 [2], this compound serves as a critical analytical reference standard for pharmacokinetic monitoring, drug-drug interaction studies, and pharmacogenetic research involving paclitaxel-based chemotherapy [3].

Why 6alpha-Hydroxypaclitaxel Cannot Be Substituted by 3′-p-Hydroxypaclitaxel or Paclitaxel in Analytical and Pharmacokinetic Workflows


Generic substitution fails because 6α-hydroxypaclitaxel is not functionally or analytically interchangeable with its comparator metabolite, 3′-p-hydroxypaclitaxel, nor with the parent drug paclitaxel. These two primary metabolites are generated by distinct cytochrome P450 isoforms—CYP2C8 for 6α-OHP versus CYP3A4 for 3′-p-OHP [1]—and exhibit quantitatively different formation rates (1.8-fold to 13-fold higher for 6α-OHP in human liver microsomes) [2], distinct AUC ratios in patient plasma [3], and divergent sensitivity to enzyme inhibitors (e.g., cyclosporin A inhibits 6α-OHP formation while doxorubicin inhibits 3′-p-OHP formation) [4]. Furthermore, 6α-OHP displays a near-complete loss of cytotoxic activity relative to paclitaxel in clonogenic assays [5]. Consequently, substituting these compounds in analytical method validation, pharmacokinetic modeling, or drug-interaction studies introduces systematic error and invalidates quantitative comparisons.

6alpha-Hydroxypaclitaxel Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


Near-Complete Loss of Cytotoxicity Versus Paclitaxel in Human Ovarian Carcinoma Clonogenic Assays

6α-Hydroxypaclitaxel exhibits a near-total loss of cytotoxic activity relative to the parent drug paclitaxel in in vitro clonogenic assays using the A2780 human ovarian carcinoma cell line [1]. This finding is consistent across the CC531 rat colon-carcinoma cell line, confirming the metabolite's detoxified nature [1].

Metabolite pharmacology Cytotoxicity Anticancer agent detoxification

Superior Formation Rate Compared to 3′-p-Hydroxypaclitaxel in Human Liver Microsomes

In human liver microsomes, 6α-hydroxypaclitaxel (6α-OHP), formed by CYP2C8, is the predominant metabolite compared with 3′-p-hydroxypaclitaxel (C3′-OHP), a minor metabolite formed by CYP3A4 [1]. In individual human livers, 6α-OHP was formed at 1.8-fold to 13-fold higher rates than C3′-OHP [1]. Additionally, production of 6α-OHP was 2.3-fold larger than 3′-p-OHP in an independent human liver microsome study [2].

Drug metabolism CYP2C8 activity Human liver microsomes Metabolic pathway analysis

Unique Human-Specific Metabolite Profile: Absent in Rat, Pig, and Minipig Liver Microsomes

Cross-species comparative metabolism studies reveal that 6α-hydroxypaclitaxel is a uniquely human metabolite, not formed in rat, pig, or minipig liver microsomes [1]. In rat microsomes, paclitaxel is metabolized mainly to C3′-hydroxypaclitaxel; in pig and minipig microsomes, an unknown hydroxypaclitaxel is the main metabolite [1]. In contrast, 6α-OHP is the principal metabolite exclusively in human liver microsomes [1].

Species-specific metabolism Preclinical model selection Translational pharmacology

Enzyme-Specific Inhibition: Cyclosporin A Selectively Inhibits 6α-OHP Formation While Doxorubicin Inhibits 3′-p-OHP

In human liver microsome studies, cyclosporin A (CsA) selectively inhibited the formation of 6α-hydroxypaclitaxel (CYP2C8 pathway), whereas doxorubicin significantly inhibited the formation of 3′-p-hydroxypaclitaxel (CYP3A4 pathway) [1]. Quercetin and fisetin are also established inhibitors of 6α-OHP formation, with fisetin showing competitive inhibition (Ki = 10.1 μM) [2].

Drug-drug interaction CYP inhibition Selective inhibition Enzyme phenotyping

13-Fold Interindividual Variation in Paclitaxel/6α-OHP AUC Ratio: Evidence for CYP2C8 Pharmacogenetic Variability

In a clinical pharmacokinetic study of Japanese ovarian cancer patients, the AUC ratio of paclitaxel/6α-hydroxypaclitaxel—used as a metabolic index for CYP2C8 activity—exhibited 13-fold interindividual variation [1]. In comparison, the paclitaxel/3′-p-hydroxypaclitaxel AUC ratio (CYP3A4 metabolic index) showed 12-fold interindividual variation [1].

Pharmacogenetics CYP2C8 polymorphism Interindividual variability Metabolic index

Reduced Myelotoxicity Versus Paclitaxel in Hemopoietic Progenitor Toxicity Assays

6α-Hydroxypaclitaxel demonstrated reduced myelotoxic effects compared with paclitaxel in an in vitro hemopoietic progenitor toxicity assay [1]. This finding aligns with the metabolite's near-complete loss of cytotoxicity in clonogenic assays, further confirming its role as a detoxification product of the parent drug [1].

Myelotoxicity Safety pharmacology Detoxification pathway

6alpha-Hydroxypaclitaxel (CAS 153212-75-0): Validated Research and Industrial Application Scenarios


Analytical Reference Standard for Clinical Pharmacokinetic Monitoring of Paclitaxel

6α-OHP is required as a certified reference standard for LC-MS/MS and HPLC-UV methods quantifying paclitaxel and its metabolites in human plasma. Validated methods cover linearity ranges of 0.87–870 ng/mL for 6α-OHP in plasma with intra-day and inter-day precision <11.1% and accuracy within ±14.4% [1]. Plasma recoveries of 6α-OHP using solid-phase extraction are reported at 89% [2]. These validated analytical parameters support procurement of 6α-OHP for therapeutic drug monitoring, bioequivalence studies, and clinical trial sample analysis.

CYP2C8 Enzyme Activity Probe for In Vitro Drug-Drug Interaction Screening

The formation of 6α-OHP from paclitaxel in human liver microsomes serves as a specific functional probe for CYP2C8 catalytic activity. This application is supported by direct evidence showing selective inhibition of 6α-OHP formation by cyclosporin A (P < 0.005) and quercetin (Ki = 10.1 μM) [3], while 3′-p-OHP formation is selectively inhibited by doxorubicin [4]. The 1.8-fold to 13-fold higher formation rate of 6α-OHP compared with 3′-p-OHP in human liver microsomes further justifies its prioritization as a CYP2C8-specific marker [5].

Pharmacogenetic Studies of CYP2C8 Polymorphism and Paclitaxel Pharmacokinetics

6α-OHP quantification is essential for calculating the paclitaxel/6α-OHP AUC ratio as a metabolic index of CYP2C8 activity in pharmacogenetic investigations. The 13-fold interindividual variation observed in this AUC ratio across Japanese ovarian cancer patients [6] demonstrates the utility of 6α-OHP reference standards for studies correlating CYP2C8 genetic variants with paclitaxel metabolism, clearance, and toxicity outcomes.

Species-Specific Human Metabolism Studies for Preclinical Model Validation

Given that 6α-OHP is a uniquely human metabolite—not formed in rat, pig, or minipig liver microsomes [7]—procurement of this reference standard is mandatory for any in vitro or in vivo study aiming to validate human-relevant paclitaxel metabolic pathways. Researchers relying on common preclinical species cannot detect or quantify 6α-OHP in animal-derived samples, making the compound irreplaceable for translational pharmacology and toxicology assessments.

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